An In-depth Technical Guide to the Basic Properties of 4-Chloro-5-hydrazinylpyridazin-3-ol
An In-depth Technical Guide to the Basic Properties of 4-Chloro-5-hydrazinylpyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-hydrazinylpyridazin-3-ol is a substituted pyridazine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, featuring a pyridazinone core functionalized with a reactive chlorine atom and a hydrazinyl group, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of 4-Chloro-5-hydrazinylpyridazin-3-ol, including its synthesis, physicochemical characteristics, reactivity profile, and potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities with potential biological activity.
Chemical Identity and Physicochemical Properties
4-Chloro-5-hydrazinylpyridazin-3-ol is a heterocyclic organic compound. The core of its structure is a pyridazin-3-ol ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a chlorine atom at the 4-position and a hydrazinyl (-NHNH2) group at the 5-position.
Table 1: Physicochemical Properties of 4-Chloro-5-hydrazinylpyridazin-3-ol
| Property | Value | Source |
| CAS Number | 6959-56-4 | [1] |
| Molecular Formula | C4H5ClN4O | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| IUPAC Name | 5-chloro-4-hydrazinyl-1H-pyridazin-6-one | [1] |
| Canonical SMILES | C1=NNC(=O)C(=C1NN)Cl | [1] |
| InChI Key | OIGROUYSAFLMAO-UHFFFAOYSA-N | [1] |
| Density | 1.87 g/cm³ (predicted) | [2] |
1.1. Basicity and pKa
1.2. Solubility
Experimental data on the solubility of 4-Chloro-5-hydrazinylpyridazin-3-ol in various solvents is not extensively documented. However, based on its structure, which contains both polar functional groups (hydrazinyl, hydroxyl/amide) capable of hydrogen bonding and a chlorinated heterocyclic ring, its solubility is expected to be moderate in polar protic solvents like water and alcohols, and likely limited in nonpolar organic solvents. For drug development purposes, determining the aqueous solubility at different pH values is crucial, as the compound's ionization state will significantly affect its solubility profile.
1.3. Tautomerism
Pyridazin-3-ol compounds can exist in tautomeric equilibrium with their corresponding pyridazin-3(2H)-one form. For 4-Chloro-5-hydrazinylpyridazin-3-ol, this tautomerism is an important consideration as it can influence its chemical reactivity and biological activity. The keto-enol tautomerism can be influenced by factors such as the solvent, temperature, and pH. Computational studies on related heterocyclic systems have been used to determine the relative stability of different tautomers[3][4]. For 4-Chloro-5-hydrazinylpyridazin-3-ol, it is likely that the pyridazin-3(2H)-one tautomer is a significant, if not the predominant, form.
Diagram 1: Tautomerism of 4-Chloro-5-hydrazinylpyridazin-3-ol
Caption: Keto-enol tautomerism of the title compound.
Synthesis and Characterization
2.1. General Synthetic Protocol
Diagram 2: Synthetic Pathway to 4-Chloro-5-hydrazinylpyridazin-3-ol
Caption: Synthetic route to the title compound.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4,5-dichloropyridazin-3(2H)-one in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate. The molar ratio of hydrazine hydrate to the starting material is typically in slight excess.
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Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and byproducts, and then dried under vacuum.
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Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system to obtain the desired 4-Chloro-5-hydrazinylpyridazin-3-ol with high purity.
2.2. Spectroscopic Characterization (Predicted)
Due to the lack of experimentally reported spectroscopic data for 4-Chloro-5-hydrazinylpyridazin-3-ol, computational methods can be used to predict its spectral characteristics.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton on the pyridazine ring, as well as exchangeable protons of the hydrazinyl (-NHNH₂) and the hydroxyl/amide (-OH/-NH) groups. The chemical shift of the aromatic proton would be influenced by the adjacent chloro and hydrazinyl substituents.
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¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the pyridazine ring. The chemical shifts would be characteristic of a heterocyclic aromatic system with electron-withdrawing and electron-donating groups.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazinyl and amide groups (around 3200-3400 cm⁻¹), a C=O stretching vibration for the pyridazinone tautomer (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (160.56 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
Chemical Reactivity
The chemical reactivity of 4-Chloro-5-hydrazinylpyridazin-3-ol is dictated by its functional groups: the nucleophilic hydrazinyl group, the electrophilic carbon atom attached to the chlorine, and the pyridazinone ring system.
Diagram 3: Reactivity of 4-Chloro-5-hydrazinylpyridazin-3-ol
Caption: Key reactions of the title compound.
3.1. Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom at the C4 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, enhanced by the two nitrogen atoms, facilitates the attack of nucleophiles[6][7]. This reaction allows for the introduction of a wide variety of functional groups at this position, making 4-Chloro-5-hydrazinylpyridazin-3-ol a valuable synthetic intermediate.
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Mechanism: The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, forming a tetrahedral intermediate. The aromaticity is then restored by the departure of the chloride ion. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions.
3.2. Reactions of the Hydrazinyl Group
The hydrazinyl group is a versatile functional group that can undergo several important transformations:
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Condensation Reactions: The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones[8]. This reaction is widely used to synthesize a diverse range of derivatives with potential biological activities.
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Acylation: The hydrazinyl group can be acylated with acyl chlorides or anhydrides to form hydrazides.
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Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds, depending on the oxidizing agent and reaction conditions[2].
Potential Applications in Drug Discovery
Substituted pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[5][9]. The unique combination of a reactive chlorine atom and a versatile hydrazinyl group in 4-Chloro-5-hydrazinylpyridazin-3-ol makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Research on related pyridazine derivatives suggests that compounds derived from this scaffold could have potential as:
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Antimicrobial Agents: The pyridazine nucleus is present in some compounds with antibacterial and antifungal activity[5].
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Anticancer Agents: The ability of the hydrazinyl group to interact with biological targets, and the potential for diverse substitutions at the chloro position, makes this scaffold a promising candidate for the development of novel anticancer drugs[2].
Conclusion
4-Chloro-5-hydrazinylpyridazin-3-ol is a heterocyclic compound with significant potential as a building block in medicinal and synthetic chemistry. While a comprehensive experimental characterization of its basic properties is still needed, its known synthesis and the predictable reactivity of its functional groups provide a solid foundation for its use in the development of novel molecules with diverse applications. Further research to fully elucidate its physicochemical properties, including pKa, solubility, and stability, will be crucial for unlocking its full potential in drug discovery and development.
References
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- 4. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
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